2,3-Dihydroxypropyl 4-hydroxybenzoate
Overview
Description
2,3-Dihydroxypropyl 4-hydroxybenzoate is an organic compound with the molecular formula C10H12O5. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl groups are substituted with a 2,3-dihydroxypropyl group. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is a product of the transesterification of parabens with glycerol . Parabens are commonly used as antimicrobial preservatives in various medicinal and cosmetic preparations .
Mode of Action
It is known that this compound is formed as a result of the transesterification of parabens with glycerol . Transesterification is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst.
Biochemical Pathways
It is known that this compound is a product of the transesterification of parabens with glycerol . This suggests that it may be involved in the metabolic pathways related to the breakdown and utilization of these compounds.
Pharmacokinetics
Parabens are generally well absorbed, widely distributed, metabolized, and excreted in urine .
Result of Action
Parabens are known for their antimicrobial properties, which are utilized in various medicinal and cosmetic preparations .
Action Environment
It is known that this compound is stable under ambient conditions for more than 5 years . This suggests that it has good environmental stability.
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which this compound belongs, have excellent biochemical and antioxidant capabilities . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Molecular Mechanism
It is known that hydroxybenzoic acids can interact with specific receptors such as HCA1 and HCA2, which suppress lipolysis in adipocytes .
Temporal Effects in Laboratory Settings
It is known that hydroxybenzoic acids can have long-term health benefits, including potential effects on inflammation, nervous system disorders, cerebrovascular or cardiovascular illnesses, and diabetes .
Metabolic Pathways
Hydroxybenzoic acids are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,3-dihydroxypropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Reaction Scheme:
4-Hydroxybenzoic acid+2,3-Dihydroxypropyl alcoholAcid catalyst2,3-Dihydroxypropyl 4-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in 2,3-Dihydroxypropyl 4-hydroxybenzoate can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2,3-Diketopropyl 4-hydroxybenzoate or 2,3-Dicarboxypropyl 4-hydroxybenzoate.
Reduction: 2,3-Dihydroxypropyl 4-hydroxybenzyl alcohol.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
Scientific Research Applications
2,3-Dihydroxypropyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and ethers.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Explored for its potential use in drug formulations, particularly in the development of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing and preservative properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: The parent compound, known for its use as a preservative (paraben).
2,3-Dihydroxypropyl benzoate: Similar structure but lacks the hydroxyl group on the benzene ring.
Glycerol esters: Compounds like glycerol monostearate, which have similar ester linkages but different functional groups.
Uniqueness
2,3-Dihydroxypropyl 4-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological properties. Its ability to act as both a hydrophilic and hydrophobic molecule makes it versatile in various applications, particularly in formulations requiring amphiphilic properties.
Properties
IUPAC Name |
2,3-dihydroxypropyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-9(13)6-15-10(14)7-1-3-8(12)4-2-7/h1-4,9,11-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLWPNKOAQTBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918028 | |
Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93778-15-5 | |
Record name | Benzoic acid, 4-hydroxy-, 2,3-dihydroxypropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93778-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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